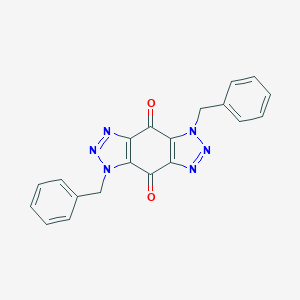
Roxyl-WL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Roxyl-WL is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. It is a derivative of the well-known compound, Roxarsone, which has been used as a feed additive for poultry and swine. Roxyl-WL is synthesized using a modified version of the Roxarsone synthesis method and has been shown to have unique biochemical and physiological effects. In
Mécanisme D'action
The mechanism of action of Roxyl-WL is not fully understood. However, it is believed to act by inhibiting various cellular processes. It has been shown to inhibit the activity of various enzymes, including tyrosinase, peroxidase, and cholinesterase. Roxyl-WL has also been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses.
Biochemical and Physiological Effects:
Roxyl-WL has various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, including bacteria, fungi, and viruses. It has also been shown to inhibit the activity of various enzymes, including tyrosinase, peroxidase, and cholinesterase. Roxyl-WL has been shown to have potential applications in the treatment of cancer, diabetes, and other diseases. It has also been used as a tool in various biochemical assays to study enzyme kinetics, protein-protein interactions, and other cellular processes.
Avantages Et Limitations Des Expériences En Laboratoire
Roxyl-WL has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. It has been shown to have a broad range of antimicrobial, antifungal, and antiviral properties, making it a useful tool in various experiments. However, Roxyl-WL has some limitations in lab experiments. It has been shown to be toxic to some cell lines, and its mechanism of action is not fully understood.
Orientations Futures
There are several future directions for Roxyl-WL research. One area of future research is to study its potential applications in the treatment of cancer, diabetes, and other diseases. Another area of future research is to study its mechanism of action and how it interacts with various enzymes and cellular processes. Additionally, future research can focus on synthesizing derivatives of Roxyl-WL to improve its efficacy and reduce its toxicity. Overall, Roxyl-WL has significant potential for various scientific research applications, and further studies can uncover more of its unique properties and potential uses.
Méthodes De Synthèse
Roxyl-WL is synthesized using a modified version of the Roxarsone synthesis method. The process involves the reaction of 4-nitrophenol with chloroacetic acid to form 4-nitrophenylacetic acid. This intermediate is then reacted with 4-aminophenol to form Roxarsone. To synthesize Roxyl-WL, Roxarsone is reacted with sodium borohydride in the presence of acetic acid. The reduction of the nitro group in Roxarsone produces Roxyl-WL.
Applications De Recherche Scientifique
Roxyl-WL has various scientific research applications due to its unique properties. It has been shown to have antimicrobial, antifungal, and antiviral properties. It has also been shown to have potential applications in the treatment of cancer, diabetes, and other diseases. Roxyl-WL has been used as a tool in various biochemical assays to study enzyme kinetics, protein-protein interactions, and other cellular processes.
Propriétés
Formule moléculaire |
C20H14N6O2 |
|---|---|
Poids moléculaire |
370.4 g/mol |
Nom IUPAC |
3,7-dibenzyltriazolo[4,5-f]benzotriazole-4,8-dione |
InChI |
InChI=1S/C20H14N6O2/c27-19-16-18(26(24-22-16)12-14-9-5-2-6-10-14)20(28)15-17(19)25(23-21-15)11-13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clé InChI |
RDIIRJQNPUDIHM-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)CN2C3=C(C(=O)C4=C(C3=O)N=NN4CC5=CC=CC=C5)N=N2 |
SMILES canonique |
C1=CC=C(C=C1)CN2C3=C(C(=O)C4=C(C3=O)N=NN4CC5=CC=CC=C5)N=N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



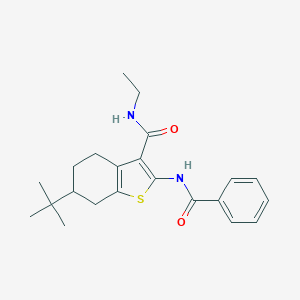
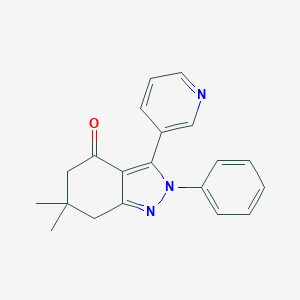
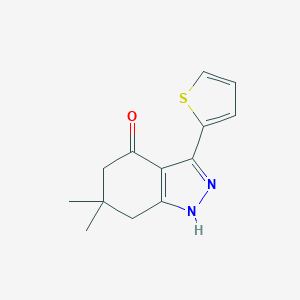
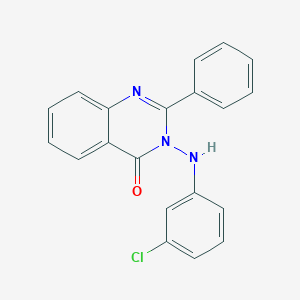
![N'-{[4-chloro-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-5-yl]methylene}isonicotinohydrazide](/img/structure/B289450.png)
![1-[(2,2-Dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]proline](/img/structure/B289454.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]phenylalanine](/img/structure/B289456.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]methionine](/img/structure/B289457.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]serine](/img/structure/B289458.png)
![N-[(2,2-dimethyl-4,6-dioxo-1,3-dioxan-5-ylidene)methyl]isoleucine](/img/structure/B289459.png)
![3-methyl-1-(2-pyridinyl)-5-{[3-(trifluoromethyl)anilino]methylene}-1,5,6,7-tetrahydro-4H-indazol-4-one](/img/structure/B289461.png)
![N-[5-(anilinomethylene)-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-phenylamine](/img/structure/B289462.png)
![N-[5-[(4-methoxyanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(4-methoxyphenyl)amine](/img/structure/B289463.png)
![N-[5-[(2-chloroanilino)methylene]-3-methyl-1-(2-pyridinyl)-6,7-dihydro-1H-indazol-4-ylidene]-N-(2-chlorophenyl)amine](/img/structure/B289464.png)